molecular formula C24H32O6 B269722 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

Katalognummer B269722
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: JELAKEHTKUBQNW-WSOQBUGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one, also known as HET0016, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of spirooxindole derivatives and has been found to possess potent inhibitory activity against 20-HETE (20-Hydroxyeicosatetraenoic acid) synthesis.

Wirkmechanismus

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one inhibits the synthesis of 20-HETE by selectively inhibiting the enzyme CYP4A11, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases such as hypertension, cancer, and cardiovascular diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. In cancer cells, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been found to induce apoptosis by inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases such as hypertension, cancer, and cardiovascular diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in lab experiments are its potent inhibitory activity against 20-HETE synthesis, its selectivity towards CYP4A11, and its potential therapeutic applications in various diseases. However, the limitations of using 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in lab experiments are its low solubility in water, its low stability in solution, and its potential toxicity in high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one. One direction is to study the potential therapeutic applications of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in other diseases such as pulmonary hypertension, renal diseases, and diabetes. Another direction is to develop new analogs of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one with improved solubility, stability, and selectivity. Additionally, the mechanism of action of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one needs to be further elucidated to understand its effects on various signaling pathways. Finally, the safety and toxicity of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one need to be studied in more detail to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 2,3-epoxypropyl methanesulfonate in the presence of triethylamine. The resulting product is then reacted with 3-oxo-5α-androstane-17β-carboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one. The overall yield of this synthesis method is around 20-25%.

Wissenschaftliche Forschungsanwendungen

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been studied extensively for its potential therapeutic applications in various diseases such as hypertension, cancer, and cardiovascular diseases. It has been found to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

Eigenschaften

Produktname

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

Molekularformel

C24H32O6

Molekulargewicht

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-14-8-16-17-5-7-23(24(30-13-28-23)11-27-12-29-24)22(17,3)20(26)10-19(16)21(2)6-4-15(25)9-18(14)21/h9,16-17,19-20,26H,1,4-8,10-13H2,2-3H3/t16?,17?,19?,20?,21-,22+,23+,24?/m0/s1

InChI-Schlüssel

JELAKEHTKUBQNW-WSOQBUGOSA-N

Isomerische SMILES

C[C@]12CCC(=O)C=C1C(=C)CC3C2CC([C@]4(C3CC[C@]45C6(COCO6)OCO5)C)O

SMILES

CC12CCC(=O)C=C1C(=C)CC3C2CC(C4(C3CCC45C6(COCO6)OCO5)C)O

Kanonische SMILES

CC12CCC(=O)C=C1C(=C)CC3C2CC(C4(C3CCC45C6(COCO6)OCO5)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.